(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoic acid is a complex organic compound notable for its structural features and potential applications in biochemical research. This compound is characterized by its unique functional groups, including a fluorenylmethoxy carbonyl moiety and an allyloxycarbonyl group, which contribute to its reactivity and utility in various chemical contexts.
(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoic acid falls under the category of amino acids and derivatives, specifically modified amino acids that are often utilized in peptide synthesis and medicinal chemistry. Its structural complexity makes it a subject of interest in both synthetic organic chemistry and pharmaceutical development.
The synthesis of (3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoic acid typically involves several key steps:
Technical details regarding each step can vary based on the specific reagents and conditions employed, which may include variations in temperature, solvent choice, and reaction time.
The molecular structure of (3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoic acid can be represented using various structural formulas:
N([C@H](CC(=O)O)c4cc(ccc4)C)C(=O)OCC1c2c(cccc2)c3c1cccc3
QDIMUVCWIVIKLY-HSZRJFAPSA-N
These notations provide insight into the connectivity of atoms within the molecule, including stereochemistry at specific chiral centers .
The compound exhibits specific predicted collision cross sections when analyzed using mass spectrometry techniques, indicating its behavior under ionization conditions. For instance, the predicted collision cross section for the [M+H]+ adduct is approximately 188.1 Ų .
The compound can participate in several chemical reactions due to its functional groups:
Technical details regarding these reactions depend on specific conditions such as temperature, pH, and solvent systems employed during experimentation.
The mechanism of action for (3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoic acid primarily revolves around its ability to interact with biological targets through its amino acid functionalities.
The physical properties of (3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoic acid include:
Chemical properties include:
Relevant data regarding these properties can be obtained from supplier documentation or experimental studies conducted under controlled conditions .
(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoic acid finds applications primarily in scientific research:
The versatility of this compound underscores its significance in both academic research and pharmaceutical applications.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9